Methyl heptafluoropropyl ketone

Description

The exact mass of the compound 3,3,4,4,5,5,5-Heptafluoropentan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

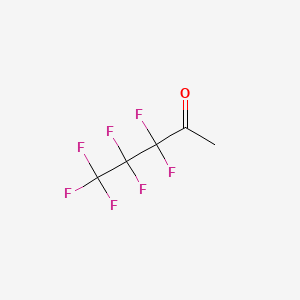

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYXROGTQYHLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188993 | |

| Record name | Methyl heptafluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-17-9 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl heptafluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4,5,5,5-HEPTAFLUORO-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV8XCB6RSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Heptafluoropropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of methyl heptafluoropropyl ketone (1,1,1,2,2,3,3-heptafluoro-4-pentanone), a valuable fluorinated building block in medicinal chemistry and materials science. We will delve into the core synthetic strategies, providing not just procedural steps but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Fluorinated Ketones

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1] The heptafluoropropyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in the design of novel pharmaceuticals and advanced materials. This compound serves as a key intermediate for introducing this valuable functional group. This guide will focus on the most reliable and efficient methods for its preparation.

Core Synthetic Strategy: The Grignard Reaction

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to an electrophilic carbonyl carbon. In this specific case, a methyl Grignard reagent (methylmagnesium halide) is reacted with a derivative of heptafluorobutyric acid, typically the acyl chloride.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the highly electrophilic carbonyl carbon of heptafluorobutyryl chloride. The strong electron-withdrawing effect of the heptafluoropropyl group further enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. The initial addition forms a tetrahedral intermediate which then collapses to furnish the ketone.

It is crucial to control the reaction conditions to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to the corresponding tertiary alcohol as a byproduct. Low temperatures and careful, slow addition of the Grignard reagent are key to maximizing the yield of the desired ketone.

Diagram: Grignard Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound via the Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol outlines a robust procedure for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the Grignard reagent.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Heptafluorobutyryl chloride | Electrophile |

| Methylmagnesium bromide (3.0 M in diethyl ether) | Nucleophile (Grignard reagent) |

| Anhydrous diethyl ether | Reaction solvent |

| 1 M Hydrochloric acid | Quenching and work-up |

| Saturated sodium bicarbonate solution | Neutralization |

| Saturated sodium chloride solution (brine) | Washing |

| Anhydrous magnesium sulfate or sodium sulfate | Drying agent |

| Three-neck round-bottom flask | Reaction vessel |

| Addition funnel | Controlled addition of reagents |

| Condenser | Reflux and inert atmosphere |

| Magnetic stirrer and stir bar | Agitation |

| Ice bath | Temperature control |

| Rotary evaporator | Solvent removal |

| Distillation apparatus | Purification |

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a rubber septum.

-

Initial Cooling: Charge the flask with heptafluorobutyryl chloride and anhydrous diethyl ether. Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add the methylmagnesium bromide solution dropwise via a syringe or an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of pre-chilled 1 M hydrochloric acid with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized product.

Physical Properties

| Property | Value |

| CAS Number | 355-17-9[2] |

| Molecular Formula | C₅H₃F₇O[2] |

| Molecular Weight | 212.07 g/mol [2] |

| Boiling Point | 63-64 °C |

| Density | 1.424 g/mL at 20 °C |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-COCH₃) at approximately 2.4 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex due to the different fluorine environments in the heptafluoropropyl chain. Expected chemical shift ranges (relative to CFCl₃) are approximately -81 ppm for the -CF₃ group, -121 ppm for the -CF₂- group adjacent to the carbonyl, and -127 ppm for the terminal -CF₂- group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 200 ppm), the methyl carbon (around 30 ppm), and the carbons of the heptafluoropropyl chain, which will exhibit splitting due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 212. Common fragmentation patterns for ketones include alpha-cleavage, leading to the loss of a methyl radical (m/z = 197) or a heptafluoropropyl radical (m/z = 43).

Alternative Synthetic Routes

While the Grignard reaction is the most common method, other synthetic strategies can be employed.

Friedel-Crafts Acylation

For the synthesis of aryl heptafluoropropyl ketones, the Friedel-Crafts acylation is a powerful tool. This reaction involves the electrophilic aromatic substitution of an aromatic ring with heptafluorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method is not directly applicable to the synthesis of this compound but is a key method for related fluorinated ketones.

Diagram: Friedel-Crafts Acylation for Aryl Heptafluoropropyl Ketones

Caption: General scheme for the synthesis of aryl heptafluoropropyl ketones via Friedel-Crafts acylation.

Safety Considerations

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[2] It can cause skin and eye irritation.[2]

-

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

-

Heptafluorobutyryl chloride is corrosive and lachrymatory. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Diethyl ether is extremely flammable and volatile.

Conclusion

The synthesis of this compound is a critical process for accessing a versatile fluorinated building block. The Grignard reaction provides a reliable and high-yielding route, provided that anhydrous conditions and careful temperature control are maintained. This guide has provided a detailed protocol and the necessary theoretical background to empower researchers in their synthetic endeavors. The characterization data and safety information included are vital for ensuring the successful and safe execution of this synthesis.

References

-

Kumar, P., & Pattison, G. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. [Link]

-

Organic Syntheses. (n.d.). Methyl isopropyl ketone. Retrieved from [Link]

-

Shiraishi, Y., Tsukamoto, D., & Hirai, T. (2008). Highly Efficient Methyl Ketone Synthesis by Water-Assisted C−C Coupling between Olefins and Photoactivated Acetone. Organic Letters, 10(14), 3117–3120. [Link]

-

Goh, J. B., et al. (2012). Engineering of Bacterial Methyl Ketone Synthesis for Biofuels. Applied and Environmental Microbiology, 78(15), 5262-5269. [Link]

- Shandong Zhiyong Chemical Industry Technology Research Institute Co.,Ltd. (2021). One-step method for synthesizing methyl isopropyl ketone. CN112209813B.

-

Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

-

SpectraBase. (n.d.). Methyl(perfluoroheptyl)ketone. [Link]

-

ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione...[Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. [Link]

-

ResearchGate. (n.d.). Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. [Link]

-

ResearchGate. (n.d.). 19F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

YouTube. (2020). Draw the 1H NMR Spectrum of 2-pentanone. [Link]

-

KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

-

MassBank. (n.d.). METHYL VINYL KETONE; EI-B; MS. [Link]

-

Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

-

Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]

-

Oregon State University. (n.d.). 13C-NMR. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubChem. (n.d.). 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent. [Link]

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Methyl Heptafluoropropyl Ketone

Introduction

Methyl heptafluoropropyl ketone, systematically known as 1,1,1,2,2,3,3-heptafluoro-4-pentanone, is a fluorinated organic compound with the chemical formula C₅H₃F₇O.[1] Identified by the CAS Number 355-17-9, this molecule belongs to the ketone family, characterized by a carbonyl group bonded to a methyl group and a heptafluoropropyl chain. Its highly fluorinated nature imparts unique chemical and physical properties that make it a subject of interest in research and development.[2]

It is critical to distinguish this compound (CAS 355-17-9) from a structurally different, though related, fluorinated ketone: dodecafluoro-2-methylpentan-3-one (CAS 756-13-8), commercially known as FK-5-1-12 or Novec™ 1230.[3][4] The latter is widely recognized as a fire suppression agent. This guide will focus exclusively on the properties of this compound (CAS 355-17-9).

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into its physicochemical properties, synthesis, spectroscopic signature, reactivity, and safety protocols.

Caption: Molecular structure of this compound.

Part 1: Core Physicochemical Properties

The physical characteristics of this compound are dictated by its molecular structure, combining a small polar carbonyl group with a larger, highly fluorinated, and non-polar alkyl chain. These properties are essential for predicting its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 355-17-9 | |

| Molecular Formula | C₅H₃F₇O | [1] |

| Molecular Weight | 212.07 g/mol | [1] |

| Boiling Point | 63-64 °C | [1] |

| Density | 1.424 - 1.447 g/cm³ at 20°C | [5] |

| Flash Point | 7.8 °C | [5] |

| Appearance | Colorless liquid | [6] |

| EINECS Number | 206-577-7 | [1][5] |

Part 2: Synthesis and Manufacturing

While specific industrial-scale synthesis routes for 1,1,1,2,2,3,3-heptafluoro-4-pentanone are proprietary, its structure suggests plausible synthetic strategies rooted in established organofluorine chemistry. A common approach for synthesizing ketones involves the reaction of an organometallic reagent with an acyl compound.

One logical pathway is the acylation of a heptafluoropropyl organometallic species. For instance, a Grignard reagent derived from heptafluoropropyl iodide could react with acetyl chloride or acetic anhydride. However, controlling the reactivity of such powerful nucleophiles to prevent secondary reactions with the newly formed ketone is a significant challenge.[7]

A more controlled and widely applicable method is the Claisen condensation, which is effective for preparing fluorinated β-diketones and can be adapted for simpler ketones.[8] A plausible route could involve the reaction of methyl heptafluoropropanoate with a methylating agent under basic conditions, though this is a simplification of more complex multi-step syntheses.

Caption: Plausible Grignard reaction pathway for synthesis.

Part 3: Spectroscopic and Analytical Characterization

unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The predicted spectral data provide a unique fingerprint for the molecule.[9][10]

| Technique | Expected Features | Rationale |

| IR Spectroscopy | Strong, sharp peak at ~1730-1750 cm⁻¹Strong, broad peaks at ~1100-1350 cm⁻¹ | The peak at ~1730-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretch in a ketone, shifted to a higher wavenumber by the electron-withdrawing effect of the fluoroalkyl group. The C-F single bond stretches appear strongly in the fingerprint region.[11] |

| ¹H NMR | Singlet at ~2.3-2.5 ppm | The three protons of the methyl (CH₃) group are chemically equivalent and have no adjacent protons to couple with, resulting in a single sharp peak. |

| ¹⁹F NMR | Multiple signals expected | The three fluorine environments (α-CF₂, β-CF₂, terminal -CF₃) will produce distinct signals with characteristic chemical shifts and coupling patterns (J-coupling) between them.[8] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 212Prominent fragment at m/z = 43 (CH₃CO⁺)Fragments showing loss of CₓFᵧ units | The molecular ion peak corresponds to the molecular weight of the compound. A common fragmentation pathway for methyl ketones is the formation of the stable acylium ion (CH₃CO⁺).[9] |

Part 4: Chemical Reactivity and Stability

The reactivity of this compound is dominated by two key features: the electrophilic carbonyl carbon and the chemically robust heptafluoropropyl group.

-

Carbonyl Reactivity : The carbonyl group is highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of the adjacent heptafluoropropyl group significantly increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) than typical alkyl ketones.

-

C-F Bond Stability : The carbon-fluorine bonds in the heptafluoropropyl chain are exceptionally strong and generally unreactive under standard laboratory conditions. This inertness contributes to the thermal stability of the molecule. However, advanced synthetic methods involving selective organophosphorus reagents or transition metal catalysts have been developed to achieve controlled C-F bond activation, allowing for the substitution of a fluorine atom.[12][13] This opens pathways for further functionalization.

Caption: General scheme for nucleophilic addition to the carbonyl group.

Part 5: Applications and Utility

Specific, large-scale industrial applications for this compound (CAS 355-17-9) are not widely documented, with its primary use cited for research and development purposes.[2] However, based on its chemical structure, several potential applications can be inferred:

-

Specialty Solvent : Like other ketones, it possesses solvent properties.[14] Its fluorinated nature could make it a suitable solvent for fluorinated polymers or reagents, offering a unique solubility profile.

-

Synthetic Building Block : The molecule serves as a valuable precursor in organofluorine synthesis. The reactive carbonyl group can be transformed into a variety of other functional groups, while the stable fluoroalkyl chain is carried through the reaction sequence, enabling the creation of more complex fluorinated target molecules for pharmaceuticals or materials science.

-

Reagent in Chemical Research : It can be used as a starting material to study the mechanisms of C-F bond activation or to investigate the electronic effects of highly fluorinated groups on chemical reactions.[12]

Part 6: Safety, Handling, and Toxicology

As a flammable and irritating chemical, the safe handling of this compound is paramount in a laboratory setting. All procedures should be conducted in accordance with established safety protocols.[2]

GHS Hazard Classification:

| Hazard Class | Statement |

| Flammable Liquids | H225: Highly Flammable liquid and vapour.[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[2] |

| STOT - Single Exposure | H335: May cause respiratory irritation.[2] |

Standard Laboratory Handling Protocol

This protocol outlines the minimum requirements for safely handling this compound.

-

Engineering Controls :

-

All handling, transfers, and reactions must be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[2]

-

Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[2][15]

-

Ensure an emergency eyewash station and safety shower are immediately accessible.

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection : Wear a flame-retardant lab coat and chemical-impermeable gloves (e.g., nitrile or neoprene, check manufacturer's breakthrough time).[2]

-

Respiratory Protection : If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[2]

-

-

Storage :

-

Spill & Disposal :

-

In case of a spill, evacuate the area and remove all ignition sources.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

-

Collect the absorbed material into a suitable, closed container for disposal.[2]

-

Disposal must be handled by a licensed chemical destruction facility. Do not discharge into sewer systems.[2]

-

Part 7: Environmental Profile

Detailed experimental data on the environmental fate of this compound (CAS 355-17-9), including its Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime, are not extensively available in the public domain.

For context, many modern fluorinated compounds are designed to have minimal environmental impact. For example, the fire suppressant FK-5-1-12 is noted for having a zero ODP, a GWP of less than 1, and a very short atmospheric lifetime of about five days.[16][17] While one might hypothesize that this compound could share some of these favorable characteristics due to its chemical class, such properties must be determined through specific experimental studies. Without such data, it is crucial to prevent its release into the environment.[2]

References

-

NCC. (n.d.). SAFETY DATA SHEET METHYL ETHYL KETONE TECH. Retrieved from [Link]

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

New Jersey Department of Health. (n.d.). METHYL ISOPROPYL KETONE HAZARD SUMMARY. Retrieved from [Link]

-

ChemBK. (2024). heptafluoropropyl methyl ketone. Retrieved from [Link]

-

ChemRxiv. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Fike. (2020). fk-5-1-12 clean agent - DATA SHEET. Retrieved from [Link]

-

Aware Fire Technology. (2023). What is heptafluoropropane fire extinguishing system. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

3M. (n.d.). FK-5-1-12 PERFORMANCE CHARACTERISTICS: RECENT DEVELOPMENTS. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic acid; potassium. Retrieved from [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

-

PEMALL. (n.d.). pemall fk-5-1-12 clean agent. Retrieved from [Link]

-

Xiamen Juda Chemical & Equipment Co., Ltd. (2024). Perfluorohexanone and Heptafluoropropane Fire Extinguishing Systems, Which One Is The Leader In Energy Storage Firefighting. Retrieved from [Link]

-

ACS Publications. (2025). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. JACS Au. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Retrieved from [Link]

-

NCC. (2019). Uses Of Methyl Ethyl Ketone. Retrieved from [Link]

-

MEP Fire. (n.d.). FK-5-1-12 Product Information. Retrieved from [Link]

-

Powertech. (n.d.). Agents. Retrieved from [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Retrieved from [Link]

-

Waysmos. (n.d.). Product info-FK5112.pdf. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Methyl ethyl ketone. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. my.fike.com [my.fike.com]

- 4. waysmos.com [waysmos.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nj.gov [nj.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicals.co.uk [chemicals.co.uk]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. FK-5-1-12 Product Information | MEP Fire [gaseousfireextinguishers.com]

- 17. Agents - powertech [powertech-firesuppression.com]

An In-depth Technical Guide to Methyl Heptafluoropropyl Ketone (CAS 355-17-9)

A Note from the Senior Application Scientist: This guide is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of methyl heptafluoropropyl ketone's properties and potential applications. We will explore the "why" behind its behavior, offering insights grounded in established chemical principles and supported by scientific literature.

Introduction: Unveiling a Unique Fluorinated Ketone

This compound, with the CAS number 355-17-9, is a fluorinated organic compound that has garnered interest in various scientific and industrial fields. Its chemical structure, featuring a short alkyl chain and a heavily fluorinated propyl group, bestows upon it a unique combination of properties. This guide will provide a comprehensive overview of its synthesis, physicochemical characteristics, mechanisms of action in key applications, and its toxicological and environmental profile. For professionals in drug discovery and development, particular attention will be given to its potential utility as a specialized solvent, a synthetic building block, or a functional moiety in medicinal chemistry.

Physicochemical Properties: A Tale of Two Moieties

The distinct properties of this compound arise from the juxtaposition of its hydrophilic methyl ketone group and its lipophilic, electron-withdrawing heptafluoropropyl chain.

| Property | Value | Source |

| CAS Number | 355-17-9 | |

| Molecular Formula | C5H3F7O | |

| Molecular Weight | 212.07 g/mol | |

| Boiling Point | 63-64 °C | |

| Flash Point | 63-64 °C | [1] |

| Density | 1.424 g/cm³ at 20 °C | |

| Appearance | Colorless liquid | [2] |

The high density is characteristic of fluorinated compounds. The boiling point is relatively low, suggesting a moderate volatility.

Synthesis and Manufacturing: Crafting a Fluorinated Ketone

While specific, detailed industrial synthesis protocols for this compound are proprietary, its synthesis can be approached through established organometallic and electrophilic aromatic substitution reactions.

Proposed Synthetic Pathway: Grignard Reaction

A plausible and common method for the synthesis of ketones is the reaction of an acyl chloride with a Grignard reagent.[1][3] In this case, heptafluorobutyryl chloride would be reacted with a methyl Grignard reagent, such as methylmagnesium chloride.[2]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Methyl chloride is then slowly added to initiate the formation of methylmagnesium chloride.[4][5]

-

Step 2: Acylation. The Grignard reagent solution is cooled in an ice bath. A solution of heptafluorobutyryl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is highly exothermic and should be carefully controlled.

-

Step 3: Quenching and Work-up. After the addition is complete, the reaction mixture is stirred for a specified time before being quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Step 4: Extraction and Purification. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield this compound.

Caption: Grignard-based synthesis of this compound.

Alternative Synthetic Pathway: Friedel-Crafts Acylation

Another potential, though less direct for this specific aliphatic ketone, synthetic route is based on the Friedel-Crafts acylation.[1][6][7] This would involve the reaction of a suitable substrate with heptafluorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[6] However, for the synthesis of an aliphatic ketone, this method is not as straightforward as the Grignard reaction.

Mechanisms of Action and Applications

The utility of this compound stems from its unique chemical and physical properties, leading to applications in diverse fields.

Fire Suppression: A Heat-Absorbing Agent

This compound is utilized as a fire-extinguishing agent. Its mechanism of action is primarily physical. When discharged, the liquid rapidly vaporizes, a process that absorbs a significant amount of heat from the fire, thereby cooling the combustion zone below the temperature required to sustain the fire.[8] This physical mechanism of heat removal is a key characteristic of many fluorinated fire suppressants.

Caption: Mechanism of fire suppression by this compound.

Potential in Pharmaceutical and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[9][10] While specific applications of this compound in drug development are not widely documented, its structural motifs suggest several potential uses:

-

Specialized Solvent: Its unique polarity profile could make it a valuable solvent for the synthesis and purification of specific active pharmaceutical ingredients (APIs), particularly other fluorinated compounds.[11][12][13]

-

Synthetic Building Block: The ketone functionality can be a handle for further chemical transformations, allowing the introduction of the heptafluoropropyl group into more complex molecules. Fluorinated building blocks are of high interest in the synthesis of novel drug candidates.[14]

-

Enzyme Inhibitors: Fluorinated ketones are known to act as inhibitors of various enzymes.[10] The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing heptafluoropropyl group, could make this molecule a candidate for covalent or non-covalent inhibition of specific enzyme targets.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis of this compound

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane) is injected into the GC.

-

Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure good separation.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the eluting compound.

-

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 212. Common fragmentation patterns for ketones include alpha-cleavage, leading to the loss of the methyl group (m/z 197) or the heptafluoropropyl group.[15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

-

¹H NMR: A singlet corresponding to the three protons of the methyl group is expected. Its chemical shift will be influenced by the adjacent carbonyl and the distant but highly electronegative heptafluoropropyl group.

-

¹⁹F NMR: The heptafluoropropyl group will give rise to characteristic signals. The CF3 group will appear as a triplet, and the two CF2 groups will appear as complex multiplets due to coupling with each other and with the CF3 group. The chemical shifts are a sensitive probe of the electronic environment.[19][20][21]

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the heptafluoropropyl chain, with characteristic C-F coupling constants.

Toxicology and Environmental Fate: A Balanced Perspective

Toxicological Profile

Environmental Fate

The environmental persistence of organofluorine compounds is a significant concern due to the strength of the carbon-fluorine bond.[17][26] However, the atmospheric lifetime of fluorinated ketones can be limited by photolysis.[26] The biodegradation of some methyl ketones has been demonstrated, but the presence of extensive fluorination in this compound is expected to significantly hinder microbial degradation.[27][28] Its atmospheric lifetime is a key parameter in assessing its environmental impact, with shorter lifetimes being preferable.[29][30][31]

Conclusion: A Versatile Fluorinated Ketone with Untapped Potential

This compound is a fascinating molecule with a diverse range of existing and potential applications. Its role as a fire suppressant is well-established, leveraging its physical properties for effective heat absorption. For the scientific and pharmaceutical communities, its true potential may lie in its utility as a specialized solvent, a unique building block for complex fluorinated molecules, and a potential lead for the development of novel enzyme inhibitors. Further research into its specific applications in medicinal chemistry, detailed toxicological profile, and precise environmental fate is warranted to fully unlock the potential of this versatile fluorinated ketone.

References

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2024-12-21).

- Matrix Scientific. 355-17-9 Cas No. | this compound.

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.

- Friedel-Crafts Acyl

- US Patent for Acid catalyzed, liquid phase prepar

- Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna.

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace.

- Characterization of a Perfluorinated Ketone for LIF Applications - ResearchG

- Methylmagnesium chloride - Wikipedia.

- Organic solvents in the pharmaceutical industry - ResearchG

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018-05-17).

- Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc - MDPI. (2022-08-08).

- (e)-4-hexen-1-ol - Organic Syntheses Procedure.

- Study of the fragmentation pattern of ketamine-heptafluorobutyramide by gas chromatography/electron ioniz

- Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna | Request PDF - ResearchG

- Fire Extinguishing Performance Evaluation of Perfluorohexanone Materials in Electrical Distribution Systems. (2025-09-09).

- 19F N.M.R.

- Evaluation of the atmospheric lifetime and radiative forcing on climate for 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether.

- Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor - eGrove - University of Mississippi. (2022-05-04).

- Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed.

- Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - NIH.

- 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (2018-09-20).

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016-12-28).

- Highly Efficient Methyl Ketone Synthesis by Water-Assisted C−C Coupling between Olefins and Photoactiv

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.

- Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization | Request PDF - ResearchG

- Atmospheric fate of methyl vinyl ketone: peroxy radical reactions with NO and HO2.

- Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. (2022-11-05).

- Fluoroketone and fluoroaldehyde synthesis by fluorin

- Friedel-Crafts Reactions - Chemistry LibreTexts. (2023-01-22).

- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020-10-28).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - NIH. (2020-05-25).

- Friedel–Crafts reaction - Wikipedia.

- Synthesis of Ketones and Mono-fluorinated Ketones via Boron Eno- lates Formed by Substitution of Esters with Benzylboronic Ester - ChemRxiv.

- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel

- Chronic toxicity – Knowledge and References - Taylor & Francis.

- Degradation characteristics of methyl ethyl ketone by Pseudomonas sp.

- CHAPTER 2 Fragmentation and Interpret

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU.

- Will chlorobenzene and methyl magnesium bromide react together? If so, what would be produced? - Quora. (2015-07-17).

- Atmospheric Fate of Methyl Vinyl Ketone: Peroxy Radical Reactions with NO and HO 2.

- Biodegradation of fluorin

- 19Flourine NMR.

- NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic.

- mass spectra - fragmentation p

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of the fragmentation pattern of ketamine-heptafluorobutyramide by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 21. 19Flourine NMR [chem.ch.huji.ac.il]

- 22. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 23. Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. gfdl.noaa.gov [gfdl.noaa.gov]

- 31. sci-hub.box [sci-hub.box]

Introduction: Navigating the Isomeric Landscape of Fluorinated Ketones

An In-depth Technical Guide to the Safety Profile of Fluorinated Ketones for Laboratory Professionals

In the realm of specialty chemicals, precision in nomenclature is paramount to ensuring safety and experimental validity. The term "methyl heptafluoropropyl ketone" presents a notable case of ambiguity that can lead to critical misunderstandings in hazard assessment. This name can refer to at least two distinct isomers with dramatically different safety profiles. The most common and commercially significant compound is 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone (CAS No. 756-13-8) , widely known by trade names such as Novec™ 1230 or as the fire extinguishing agent FK-5-1-12.[1][2][3] This substance is a non-flammable liquefied gas valued for its clean-agent fire suppression capabilities.[4]

Conversely, another isomer, 3,3,4,4,5,5,5-heptafluoro-2-pentanone (CAS No. 355-17-9) , is also referred to as this compound.[5][6] Crucially, this compound is a highly flammable liquid, posing a significant fire risk.[6][7]

Given the potential for confusion and the vastly different handling requirements, this guide will focus primarily on the safety data for the non-flammable, widely utilized fire suppressant, FK-5-1-12 (CAS 756-13-8) . Understanding its properties is essential for researchers and professionals who may encounter it as a solvent, reagent, or, most commonly, as a component of laboratory and facility safety systems. We will, however, provide comparative data where appropriate to underscore the critical importance of verifying the specific chemical identity via its CAS number before handling.

Part 1: Chemical Identification and Physicochemical Properties

A precise understanding of a substance's identity and physical properties forms the bedrock of a robust safety assessment. The fundamental differences between the two primary isomers are summarized below.

Table 1: Isomer Identification

| Property | FK-5-1-12 | This compound Isomer |

|---|---|---|

| IUPAC Name | 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone | 3,3,4,4,5,5,5-Heptafluoro-2-pentanone |

| Synonyms | Dodecafluoro-2-methylpentan-3-one, Perfluoro(2-Methyl-3-Pentanone), Novec 1230 | This compound |

| CAS Number | 756-13-8 | 355-17-9 |

| Molecular Formula | C₆F₁₂O | C₅H₃F₇O |

The physicochemical properties of FK-5-1-12 dictate its behavior under various laboratory and emergency conditions. It is stored as a liquid, often under pressure with a nitrogen expellant, and vaporizes upon release.[4][8]

Table 2: Physicochemical Data for FK-5-1-12 (CAS 756-13-8)

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless, clear liquid with low odor | [3][9] |

| Boiling Point | 49 °C | [3][9] |

| Melting Point | -108 °C | [3][9] |

| Vapor Pressure | 40.4 kPa (@ 25 °C) | [3] |

| Specific Gravity | 1.6 g/cm³ (Water=1) | [3][9] |

| Vapor Density | 11.6 (Air=1) | [9] |

| Solubility in Water | Nil / Insoluble | [9] |

| Flash Point | Not Flammable | [3] |

| Global Warming Potential | 1 | [9] |

| Ozone Depletion Potential | 0 |[9] |

The most critical distinction for safety is flammability. While FK-5-1-12 is a fire extinguishing agent, the isomer CAS 355-17-9 is classified as a highly flammable liquid with a flash point of 63-64°C, requiring stringent ignition control measures.[5][7]

Part 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For FK-5-1-12, the primary hazards are not related to flammability or acute toxicity but to its physical state as a compressed gas and its environmental impact.

GHS Classification for FK-5-1-12:

-

Gases Under Pressure / Liquefied Gas: Signal Word: Warning .[8]

-

Hazardous to the Aquatic Environment, Chronic Toxicity, Category 3: Signal Word: Warning .[3][8]

Hazard Statements:

-

H280: Contains gas under pressure; may explode if heated. [8] This statement is critical. The primary physical hazard arises from the potential for cylinders to rupture violently if exposed to high heat or fire.[2][8]

-

H412: Harmful to aquatic life with long-lasting effects. [3][8] This necessitates preventing its release into drains, surface waters, or groundwater.[2][10]

Other U.S. OSHA-Defined Hazards:

-

May displace oxygen and cause rapid suffocation in high concentrations.[8]

-

Contact with the rapidly expanding liquid/gas may cause frostbite.[8][11][12]

Caption: Workflow for the safe storage of FK-5-1-12 cylinders.

Chemical Stability and Incompatibilities:

-

Stability: The material is chemically stable under normal conditions of handling and storage. [1][12]* Conditions to Avoid: Direct sunlight, ultraviolet (UV) light, and high temperatures. [1][3][8]* Incompatible Materials: Avoid contact with strong bases, amines, and alcohols. [1][8][10]These materials can potentially react with the fluoroketone.

Part 5: Emergency Response Procedures

A self-validating emergency plan requires clear, logical, and sequential steps tailored to the specific incident.

Protocol 2: First-Aid Measures

-

Inhalation: If signs or symptoms of asphyxiation develop (e.g., dizziness, headache, confusion), immediately remove the person to fresh air. [1]If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.

-

Skin Contact: If skin comes in contact with the rapidly evaporating liquid, frostbite may occur. Flush the affected area with lukewarm water. Do not rub. Remove contaminated clothing. If signs of irritation or frostbite persist, seek medical attention. [1][8]* Eye Contact: If liquid or cold gas contacts the eyes, immediately flush with large amounts of cool water for at least 15 minutes, holding the eyelids open. [1][11]Remove contact lenses if easy to do. Seek immediate medical attention. [11]* Ingestion: Ingestion is not considered a likely route of exposure. [1][9]If it occurs, do not induce vomiting. Give the person two glasses of water and seek medical attention. [1]

Protocol 3: Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the affected area. [10]Keep people away and upwind of the spill/leak. [5]2. Ventilate: Ensure adequate ventilation, especially in confined spaces. [10][11]Open doors and windows to disperse the vapor.

-

Stop Leak (If Safe): If it can be done without risk, attempt to stop the flow of gas or remove the leaking cylinder to an outdoor location. [11]4. Containment: For larger liquid spills, build dikes to prevent entry into sewer systems or bodies of water. [10]The liquid will evaporate. [1]Cover the spill with an inorganic absorbent material like bentonite or vermiculite to manage the liquid phase. [10]5. PPE: Responders must wear appropriate PPE, including safety goggles. For large releases or situations where thermal decomposition is possible, a self-contained breathing apparatus (SCBA) is required. [2][11]

Caption: Decision tree for response to an accidental release.

Fire-Fighting Measures: Although FK-5-1-12 is a fire extinguishing agent, cylinders containing the substance pose a significant risk in a fire. [2]* Hazard: Pressurized containers can rupture and explode when heated. [2][8]* Action: Use a fire fighting agent suitable for the surrounding fire to cool the containers. [10]* Decomposition Products: If the agent is exposed to extreme heat, toxic decomposition products (HF, CO) will be formed. [10]* Firefighter PPE: Firefighters must wear full protective equipment and an SCBA operated in positive pressure mode. [1][2]

Part 6: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task and the potential for exposure.

Table 3: Recommended Personal Protective Equipment

| Scenario | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |

|---|---|---|---|---|

| Routine Handling / Cylinder Change-out | Safety glasses with side shields or goggles. [7] | Insulated gloves recommended to protect against frostbite. | Not required with adequate ventilation. | Standard lab coat or work clothing. |

| Small Accidental Release | Tightly fitting safety goggles. [7] | Insulated gloves. | Not required if ventilation is sufficient to maintain oxygen levels. | As needed. |

| Large Release / Emergency Response | Chemical splash goggles or face shield. | Chemical resistant and insulated gloves. | Self-Contained Breathing Apparatus (SCBA). [2][11] | Chemical-protective clothing. [2] |

| Firefighting | As part of full firefighter turnout gear, including face mask. | As part of full turnout gear. | SCBA (positive pressure mode). [1][2]| Full protective clothing (bunker gear). [10]|

Conclusion

The safe application of this compound in a research or professional setting is contingent upon a clear and unambiguous identification of the specific isomer being handled. While the fire suppressant FK-5-1-12 (CAS 756-13-8) offers a low-toxicity profile beneficial for facility safety, it is not without hazards. The risks associated with its storage under pressure, potential for asphyxiation in confined spaces, frostbite upon contact, and the generation of highly toxic decomposition products in fire demand rigorous adherence to established safety protocols. Conversely, other isomers, such as CAS 355-17-9, present a primary flammability hazard. As a guiding principle, the CAS number must always be the definitive identifier, and the corresponding Safety Data Sheet must be thoroughly reviewed and understood before any material is brought into the laboratory.

References

-

MATERIAL SAFETY DATA SHEET Novec 1230 - Safelincs. (2008). Redetec limited. [Link]

-

Safety Data Sheet FK-5-1-12 - Fire Protection Technologies. (2018). Fire Protection Technologies. [Link]

-

NOVEC 1230 - SAFETY DATA SHEET - H3R Aviation, Inc. (2019). H3R Aviation, Inc. [Link]

-

Safety Data Sheet 3M™ NOVEC™ 1230 FIRE PROTECTION FLUID - 3M. (Date not specified). 3M. [Link]

-

heptafluoropropyl methyl ketone - ChemBK. (2024). ChemBK. [Link]

-

SAFETY DATA SHEET - Janus Fire Systems. (2023). Janus Fire Systems. [Link]

-

SDS FK-5-1-12 US-Version 4.1 - Waysmos USA Inc. (2021). Waysmos USA Inc. [Link]

-

3M™ Novec™ 1230 Fire Protection Fluid Material Safety Data Sheet - Digisensor. (2004). 3M. [Link]

-

Safety Data Sheet - 3M. (2018). 3M. [Link]

-

Material Safety Datasheet - Firetec Systems. (Date not specified). Firetec Systems. [Link]

-

fk-5-1-12 clean agent - DATA SHEET - Fike. (Date not specified). Fike. [Link]

Sources

- 1. safelincs.co.uk [safelincs.co.uk]

- 2. fire-protection.com.au [fire-protection.com.au]

- 3. waysmosusa.com [waysmosusa.com]

- 4. my.fike.com [my.fike.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 355-17-9 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 9. digisensor.com.br [digisensor.com.br]

- 10. fire-protection.com.au [fire-protection.com.au]

- 11. janusfiresystems.com [janusfiresystems.com]

- 12. safetyemporium.com [safetyemporium.com]

Introduction: Understanding the Fluorinated Ketone Landscape

An In-depth Technical Guide to the Reactivity and Stability of Methyl Heptafluoropropyl Ketone

This compound (3,3,4,4,5,5,5-heptafluoropentan-2-one) is a fluorinated organic compound distinguished by a perfluorinated propyl group attached to a ketone functional group. This unique molecular architecture, particularly the presence of seven fluorine atoms, imparts a distinct set of physicochemical properties that deviate significantly from its non-fluorinated analog, 2-pentanone. The intense electron-withdrawing nature of the heptafluoropropyl group dramatically influences the electron density of the adjacent carbonyl group, which is the central determinant of its chemical behavior.

For researchers in drug development and materials science, understanding the nuances of this compound's stability and reactivity is paramount. The incorporation of fluorinated moieties is a well-established strategy for modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound serves not only as a potential building block in complex syntheses but also as a case study in the predictable yet potent effects of perfluoroalkylation.[1] This guide provides a detailed exploration of its stability under various stressors and its reactivity profile, offering both theoretical grounding and practical experimental methodologies.

| Property | Value | Source(s) |

| CAS Number | 355-17-9 | [3][4][5] |

| Molecular Formula | C₅H₃F₇O | [5][6] |

| Molecular Weight | 212.07 g/mol | [5][6] |

| Boiling Point | 57.3 - 63 °C | [3][6] |

| Density | 1.447 g/cm³ | [3] |

| Flash Point | 7.8 °C | [3] |

| Appearance | Colorless liquid |

Section 1: Chemical Stability Profile

The stability of this compound is not absolute but is defined by its resistance to degradation under specific environmental conditions, namely thermal, photolytic, and hydrolytic stress. The product is generally considered chemically stable under standard ambient conditions.

Thermal Stability

This compound exhibits significant thermal stability, a characteristic common to many polyfluorinated compounds. This robustness allows for its use in applications requiring elevated temperatures, such as a working fluid in thermal energy conversion systems.[7] However, at very high temperatures, such as those encountered in a fire, thermal decomposition will occur. The C-F and C-C bonds can rupture, leading to the formation of hazardous decomposition products. In fire scenarios, the primary toxic products of concern from fluorinated hydrocarbons are carbon oxides and hydrogen fluoride (HF).[8]

The inherent stability of the C-F bond means that significant energy is required for decomposition. The primary pathway at extreme temperatures involves fragmentation of the molecule into smaller, reactive species.

Caption: High-temperature decomposition of this compound.

Photolytic Stability

Like other ketones, this compound can undergo photolysis upon absorption of ultraviolet (UV) radiation.[9] The carbonyl group acts as the chromophore. The most common photochemical reaction for ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the alpha-carbon bond (the bond between the carbonyl carbon and an adjacent carbon).[10]

This α-cleavage results in the formation of two radical species: an acetyl radical and a heptafluoropropyl radical.

CH₃C(=O)C₃F₇ + hν → •CH₃C(=O) + •C₃F₇

These highly reactive radicals can then participate in a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules in the environment. The quantum yield of ketone photolysis—the efficiency of this light-induced decomposition—is a critical parameter for assessing its environmental persistence and suitability for applications where UV exposure is expected.[11]

Caption: Norrish Type I photolytic cleavage pathway.

Hydrolytic Stability and Hydration

In aqueous media, aldehydes and ketones can exist in equilibrium with their corresponding geminal diol, also known as a hydrate.[12][13] For most simple ketones, this equilibrium heavily favors the ketone form. However, the presence of strong electron-withdrawing groups on the α-carbon dramatically shifts the equilibrium toward the hydrate.[12]

The heptafluoropropyl group is a powerful electron-withdrawing group, which significantly increases the partial positive charge (electrophilicity) of the carbonyl carbon. This makes it much more susceptible to nucleophilic attack by water, leading to a more stable hydrate compared to non-fluorinated ketones.[14][15] This phenomenon is a critical consideration for reactions conducted in aqueous solutions or for applications where the presence of moisture is unavoidable. While this is not a decomposition reaction, the formation of the hydrate alters the chemical properties and reactivity of the molecule.

Caption: Reversible hydration of this compound.

Section 2: Chemical Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon.

Nucleophilic Addition Reactions

The core principle of ketone reactivity is the nucleophilic addition to the carbonyl group.[16] A nucleophile, an electron-rich species, attacks the electron-poor carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[16][17]

As previously discussed, the heptafluoropropyl group strongly withdraws electron density, making the carbonyl carbon exceptionally electrophilic. Consequently, this compound is significantly more reactive towards nucleophiles than non-fluorinated ketones.[18] It will readily react with a wide range of nucleophiles, including:

-

Amines: Forming carbinolamines and subsequently imines.

-

Alcohols/Alkoxides: Forming hemiacetals and acetals.

-

Organometallic Reagents (e.g., Grignard, organolithium): Forming tertiary alcohols.

-

Hydrides (e.g., from NaBH₄): Reduction to a secondary alcohol.

This heightened reactivity is a double-edged sword. While it makes the ketone a versatile synthetic intermediate, it also necessitates careful consideration of reagent compatibility and reaction conditions to avoid unwanted side reactions.

Material Compatibility

Given its chemical nature as a ketone and a fluorinated solvent, careful consideration must be given to material compatibility. It is expected to be compatible with materials commonly used for fluorinated compounds and ketones. However, it may degrade or be incompatible with certain plastics, elastomers, and reactive metals.

| Material Class | Compatibility Rating | Rationale / Notes |

| Metals | ||

| Stainless Steel (304, 316) | Excellent | Generally inert to ketones and fluorinated compounds. |

| Aluminum | Good | Generally good, but may be attacked by acidic byproducts (HF) if decomposition occurs. |

| Carbon Steel | Good-Fair | Susceptible to corrosion, especially in the presence of moisture.[19] |

| Plastics | ||

| PTFE, PVDF, PEEK | Excellent | Highly resistant to a wide range of chemicals, including aggressive solvents.[19] |

| Polypropylene (PP) | Fair-Poor | May swell, soften, or dissolve over time.[19] |

| PVC | Poor | Likely to be attacked and degraded.[19] |

| Polycarbonate | Poor | Prone to stress cracking and dissolution by ketones. |

| Elastomers | ||

| FFKM (e.g., Kalrez®) | Excellent | Designed for harsh chemical environments.[19] |

| FKM (e.g., Viton®) | Good-Fair | Generally good resistance, but swelling may occur. Testing is recommended. |

| EPDM, Neoprene, Buna-N | Poor | Significant swelling and degradation are expected.[19] |

This table is a guideline based on the general compatibility of ketones and fluorinated solvents. Specific testing for the intended application is always recommended.

Section 3: Experimental Protocols for Assessment

To ensure scientific integrity, protocols must be designed as self-validating systems. This means they include clear, quantifiable endpoints and appropriate controls to ensure the data is reliable and reproducible.

Caption: General workflow for stability and reactivity testing.

Protocol 1: Assessment of Thermal Stability via Differential Scanning Calorimetry (DSC)

Causality: DSC is used to measure the heat flow into or out of a sample as a function of temperature. An exothermic event (release of heat) indicates a decomposition reaction. The onset temperature of this exotherm provides a quantitative measure of the compound's thermal stability under the tested conditions.[20]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). Hermetically seal the pan to contain any volatile decomposition products.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument.

-

Thermal Program:

-

Equilibrate the system at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) up to a final temperature well above the expected decomposition point (e.g., 400 °C).

-

Maintain a constant inert gas flow (e.g., Nitrogen at 50 mL/min) to purge the cell.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify the onset temperature of any significant exothermic peak. This temperature is considered the start of thermal decomposition.

-

Integrate the peak area to determine the enthalpy of decomposition (ΔH, in J/g).

-

-

Self-Validation: The experiment should be run in triplicate to ensure reproducibility. A sharp, well-defined exothermic peak provides a clear, unambiguous endpoint.

Protocol 2: Assessment of Photolytic Stability

Causality: This protocol directly measures the rate of degradation of the parent compound when exposed to a controlled light source. By quantifying the remaining parent compound over time, a degradation rate constant can be determined. Using a well-characterized analytical technique like HPLC ensures specificity and accuracy.

Methodology:

-

Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a photolytically transparent solvent like acetonitrile or water.

-

Experimental Setup:

-

Pipette aliquots of the solution into quartz vials (which are transparent to UV light).

-

Prepare "dark controls" by wrapping identical vials in aluminum foil.

-

Place the vials in a photostability chamber equipped with a calibrated UV lamp emitting at a relevant wavelength (e.g., 254 nm or 300 nm).

-

-

Time-Course Study:

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one sample vial and one dark control vial.

-

Store the removed samples in the dark and cold (e.g., 4 °C) until analysis.

-

-

Analysis (HPLC-UV):

-

Analyze all samples using a validated reverse-phase HPLC method with UV detection.

-

Mobile Phase: Isocratic mixture of acetonitrile and water.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV detector set to a wavelength where the ketone absorbs (e.g., ~280 nm).

-

-

Data Analysis:

-

Calculate the concentration of the ketone in each sample against a standard curve.

-

Plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).

-

Confirm that the concentration in the dark controls remains unchanged to rule out non-photolytic degradation.

-

Protocol 3: Assessment of Reactivity with a Model Nucleophile

Causality: This protocol monitors the consumption of the ketone and the formation of a product when reacted with a model nucleophile (e.g., benzylamine). Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal tool as it allows for the simultaneous observation and quantification of multiple species in the reaction mixture without separation.

Methodology:

-

Sample Preparation:

-

In an NMR tube, dissolve a precise amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the starting materials or products.

-

-

Reaction Initiation:

-

Acquire an initial ¹H and ¹⁹F NMR spectrum (t=0) of the ketone and internal standard.

-

Add a stoichiometric equivalent of the nucleophile (e.g., benzylamine) to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes).

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H and ¹⁹F NMR spectra over the course of the reaction until it reaches completion or equilibrium. The ¹⁹F NMR is particularly useful for tracking the disappearance of the C₃F₇ signal of the starting material.

-

-

Data Analysis:

-

For each time point, integrate the area of a characteristic peak for the starting ketone, the product, and the internal standard.

-

Normalize the integrals of the reactant and product to the integral of the stable internal standard.

-

Plot the normalized concentrations of the reactant and product versus time to determine the reaction kinetics.

-

-

Self-Validation: The internal standard provides a constant reference for quantification, correcting for any variations in instrument performance. The observation of a new set of peaks corresponding to the expected product, coupled with the disappearance of the starting material peaks, validates the reaction pathway.

References

-

heptafluoropropyl methyl ketone - ChemBK. (2024). ChemBK. [Link]

-

Safety Data Sheet - ChemSupply Australia. (2020). ChemSupply Australia. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

-

Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. (2022). University of Mississippi eGrove. [Link]

-

Reactions. (n.d.). Course Hero. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

-

Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. (2021). ACS Earth and Space Chemistry. [Link]

-

Photolytic Decomposition Products Identified. (n.d.). ResearchGate. [Link]

- WO2005085398A2 - Fluorinated ketone and fluorinated ethers as working fluids for thermal energy conversion. (2005).

-

(PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). ResearchGate. [Link]

-

Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer. [Link]

-

Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Reactions of Aldehydes and Ketones with Water. (n.d.). Chemistry Steps. [Link]

-

VI. Ketone Photolysis. (2022). Chemistry LibreTexts. [Link]

-

Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl-containing pharmaceuticals: Methylation in drug design. (2018). PubMed. [Link]

-

ADME-Tox in drug discovery: integration of experimental and computational technologies. (n.d.). PubMed. [Link]

-

Highly Efficient Methyl Ketone Synthesis by Water-Assisted C−C Coupling between Olefins and Photoactivated Acetone. (2008). Organic Chemistry Portal. [Link]

-

The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nucleophiles and Electrophiles. (2012). Master Organic Chemistry. [Link]

-

Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. (2025). ChemRxiv. [Link]

-

THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE. (n.d.). ResearchGate. [Link]

-

Nucleophilic Addition of Benzylboronates to Activated Ketones. (2019). NIH National Center for Biotechnology Information. [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). MCAT Content. [Link]

-

Chemical Compatibility Chart. (n.d.). Sterlitech Corporation. [Link]

-

Chemical Compatibility Chart. (n.d.). Mykin Inc. [Link]

-

Photochemistry and Photophysics of α-Hydroxy Ketones. (n.d.). ResearchGate. [Link]

-

Calorimetric studies on the thermal stability of methyl ethyl ketone peroxide (MEKP) formulations. (2018). ResearchGate. [Link]

-

Effect of Chemical Chaperones on the Stability of Proteins during Heat– or Freeze–Thaw Stress. (n.d.). MDPI. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2013). Chemical Engineering Transactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 355-17-9 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. WO2005085398A2 - Fluorinated ketone and fluorinated ethers as working fluids for thermal energy conversion - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. repository.library.noaa.gov [repository.library.noaa.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 13. medlifemastery.com [medlifemastery.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Reactions [simply.science]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. coleparmer.com [coleparmer.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3,3,4,4,5,5,5-Heptafluoropentan-2-one

Abstract